[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Therapeutic Potential
- Field : Pharmacology
- Application : Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures. Its derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use. For example, some imidazole derivatives are used as drugs and are administered orally or intravenously .
- Results : There are several commercially available drugs that contain an imidazole ring, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Anticancer Therapy
- Field : Oncology
- Application : Imidazole derivatives have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in governing the cell cycle .
- Methods : A novel series of compounds were designed using fragment-based drug design (FBDD) efforts and synthesized. These compounds were then evaluated against four human cancer cell lines such as prostate cancer (PC3 & DU-145), lung cancer (A549), and liver cancer (HEPG2) using the MTT method .
- Results : The results demonstrated significant anticancer activity for several compounds, with five compounds exhibiting superior potency compared to the established anticancer drug etoposide. Notably, compound 30a emerged as the most promising compound, displaying potent cytotoxicity .
Antimicrobial Activity
- Field : Microbiology
- Application : Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains .
- Methods : The antimicrobial activity is usually evaluated using methods such as the broth dilution method .
- Results : Some imidazole derivatives have shown significant antimicrobial activity against strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
Anti-HIV Activity
- Field : Virology
- Application : Some imidazole derivatives have shown potential anti-HIV activities .
- Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .
- Results : While the results vary, some imidazole derivatives have shown promising results in inhibiting the replication of the HIV virus .
Anti-Inflammatory Activity
- Field : Pharmacology
- Application : Some imidazole derivatives have shown potential anti-inflammatory activities .
- Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .
- Results : While the results vary, some imidazole derivatives have shown promising results in reducing inflammation .
Antioxidant Activity
- Field : Biochemistry
- Application : Imidazole derivatives have been studied for their potential antioxidant activities .
- Methods : The antioxidant activity is usually evaluated using methods such as the DPPH radical scavenging assay .
- Results : Some imidazole derivatives have shown significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-phenyl-1H-imidazol-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNHRXOKZSPFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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